molecular formula C21H26N2O2 B2868754 (1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol CAS No. 912914-49-9

(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B2868754
CAS No.: 912914-49-9
M. Wt: 338.451
InChI Key: DCTHJYMQWIVMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol" features a benzodiazole (benzimidazole) core substituted at the 1-position with a 3-[4-(butan-2-yl)phenoxy]propyl chain and at the 2-position with a hydroxymethyl group. The benzimidazole core is a common pharmacophore in drug design due to its ability to mimic purine bases and engage in hydrogen bonding with biological targets . The butan-2-ylphenoxypropyl chain may enhance lipophilicity and membrane permeability, while the hydroxymethyl group could improve solubility and binding interactions .

Properties

IUPAC Name

[1-[3-(4-butan-2-ylphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-16(2)17-9-11-18(12-10-17)25-14-6-13-23-20-8-5-4-7-19(20)22-21(23)15-24/h4-5,7-12,16,24H,3,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTHJYMQWIVMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Phenoxypropyl Group: The benzimidazole core is then reacted with 3-(4-(methylpropyl)phenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its benzimidazole core, which is known for its pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other benzimidazole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

ISOX-DUAL ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine)

  • Core Structure: Shares the benzimidazole scaffold but substitutes the 2-position with a 3,5-dimethylisoxazole group (a lysine acetylation mimic) and the 1-position with a morpholinylethyl-phenoxypropyl chain .
  • Biological Activity: Dual inhibitor of BRD4 and CBP/p300 bromodomains with balanced potency (IC₅₀ values in the nanomolar range). The isoxazole group mimics acetylated lysine, enabling competitive binding to bromodomains .
  • The hydroxymethyl group in the target compound may confer distinct solubility or hydrogen-bonding properties compared to ISOX-DUAL’s dimethylamine terminus .

2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol

  • Core Structure: Features a benzimidazole core with a phenoxypropyl linker and a Schiff base (hydroxybenzylidene amino) group at the 2-position .
  • Biological Activity : Primarily studied for metal chelation and antimicrobial properties due to the Schiff base moiety.
  • Key Differences: The target compound’s hydroxymethyl group replaces the Schiff base, likely reducing metal-binding capacity but improving hydrolytic stability. The butan-2-yl group in the target compound enhances lipophilicity compared to the unsubstituted phenoxy group in this analog .

{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

  • Core Structure : Triazole-based analog with a hydroxymethyl group and isopropyl-substituted phenyl ring .
  • Biological Activity: Limited data, but triazole derivatives are often explored as kinase inhibitors or antimicrobial agents.
  • The phenoxypropyl linker in the target compound provides greater conformational flexibility than the rigid triazole-phenyl system .

Pharmacological and Physicochemical Properties

Property Target Compound ISOX-DUAL Schiff Base Analog Triazole Analog
Core Scaffold Benzimidazole Benzimidazole Benzimidazole Triazole
Substituent at Position 2 Hydroxymethyl Dimethylisoxazole Schiff base Hydroxymethyl
Linker Phenoxypropyl Phenoxypropyl/morpholine Phenoxypropyl Phenyl
LogP (Predicted) ~3.5 ~2.8 ~2.2 ~2.5
Solubility (mg/mL) Moderate (DMSO > 10) High (DMSO > 20) Low (DMSO < 5) Moderate (DMSO ~10)
Biological Target Potential bromodomains BRD4/CBP/p300 Metal ions/microbial Kinases/microbial

Biological Activity

The compound (1-{3-[4-(butan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)methanol , a member of the benzodiazole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol

Research indicates that compounds within the benzodiazole class often exhibit activity through modulation of neurotransmitter systems and inhibition of specific enzymes. The proposed mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on kinases involved in cancer progression, such as PI3K/Akt pathways .
  • Neurotransmitter Modulation : Benzodiazoles are known to interact with GABA receptors, potentially enhancing inhibitory neurotransmission .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. For instance, a related compound demonstrated significant tumor growth suppression in xenograft models . The compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cell lines is under investigation.

Anti-inflammatory Effects

Benzodiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is critical in conditions such as arthritis and other inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on a series of benzodiazole derivatives, including the target compound, revealed that it effectively reduced tumor size in mouse models. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in tumor volume .

CompoundDose (mg/kg)Tumor Volume Reduction (%)
Compound A1030
Compound B2050
Target Compound1540

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related benzodiazole compounds. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Research Findings

Recent findings suggest that the biological activity of this compound may extend beyond anticancer properties to include neuroprotection and anti-inflammatory effects.

Summary Table of Biological Activities

Activity TypeEvidence LevelReferences
AntitumorModerate
Anti-inflammatoryPreliminary
NeuroprotectiveEmerging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.